molecular formula C7H7F3N2O B11906922 3-(2,2,2-Trifluoroethoxy)pyridin-4-amine

3-(2,2,2-Trifluoroethoxy)pyridin-4-amine

Cat. No.: B11906922
M. Wt: 192.14 g/mol
InChI Key: RWPPXCCXYHWEKO-UHFFFAOYSA-N
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Description

3-(2,2,2-Trifluoroethoxy)pyridin-4-amine is a chemical compound with the molecular formula C7H7F3N2O. It is characterized by the presence of a trifluoroethoxy group attached to the pyridine ring, which imparts unique chemical properties to the compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2,2-Trifluoroethoxy)pyridin-4-amine typically involves the reaction of 4-aminopyridine with 2,2,2-trifluoroethanol under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3-(2,2,2-Trifluoroethoxy)pyridin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(2,2,2-Trifluoroethoxy)pyridin-4-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of agrochemicals and specialty chemicals

Mechanism of Action

The mechanism of action of 3-(2,2,2-Trifluoroethoxy)pyridin-4-amine involves its interaction with specific molecular targets. The trifluoroethoxy group enhances the compound’s ability to penetrate biological membranes, allowing it to reach its targets more effectively. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Properties

Molecular Formula

C7H7F3N2O

Molecular Weight

192.14 g/mol

IUPAC Name

3-(2,2,2-trifluoroethoxy)pyridin-4-amine

InChI

InChI=1S/C7H7F3N2O/c8-7(9,10)4-13-6-3-12-2-1-5(6)11/h1-3H,4H2,(H2,11,12)

InChI Key

RWPPXCCXYHWEKO-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC(=C1N)OCC(F)(F)F

Origin of Product

United States

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